molecular formula C23H26N2O7 B14622381 methyl 4-benzamido-1-benzylpiperidine-4-carboxylate;oxalic acid CAS No. 57611-90-2

methyl 4-benzamido-1-benzylpiperidine-4-carboxylate;oxalic acid

Cat. No.: B14622381
CAS No.: 57611-90-2
M. Wt: 442.5 g/mol
InChI Key: ZUZOJVFCOIOPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-benzamido-1-benzylpiperidine-4-carboxylate; oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzamido and benzyl groups, and an ester functional group. The presence of oxalic acid further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzamido-1-benzylpiperidine-4-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-benzylpiperidine with methyl chloroformate to form methyl 1-benzyl-4-piperidinecarboxylate . This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzamido-1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-benzamido-1-benzylpiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-benzamido-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-benzamido-1-benzylpiperidine-4-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

57611-90-2

Molecular Formula

C23H26N2O7

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 4-benzamido-1-benzylpiperidine-4-carboxylate;oxalic acid

InChI

InChI=1S/C21H24N2O3.C2H2O4/c1-26-20(25)21(22-19(24)18-10-6-3-7-11-18)12-14-23(15-13-21)16-17-8-4-2-5-9-17;3-1(4)2(5)6/h2-11H,12-16H2,1H3,(H,22,24);(H,3,4)(H,5,6)

InChI Key

ZUZOJVFCOIOPKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.